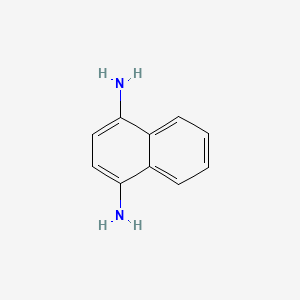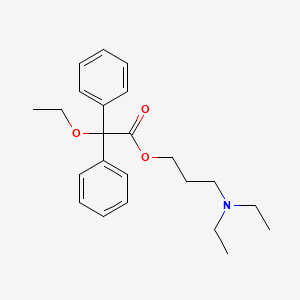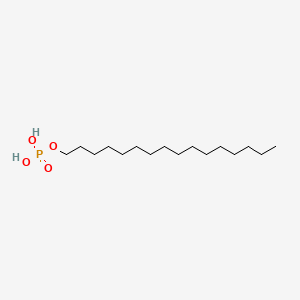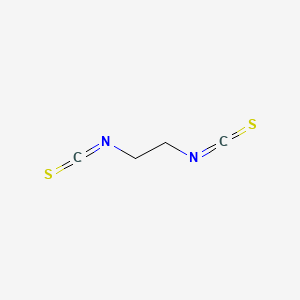
RETINYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a naturally occurring form of vitamin A. It is the acetate ester of retinol and is widely used in various applications due to its stability and effectiveness. This compound is known for its potential antineoplastic and chemopreventive activities, making it a valuable compound in both medical and cosmetic industries .
准备方法
Synthetic Routes and Reaction Conditions: Retinyl acetate can be synthesized by esterification of retinol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced back to retinol using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinoid derivatives depending on the substituent used.
科学研究应用
Retinyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various retinoid compounds.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its role in cell differentiation and proliferation.
- Used in studies related to vision and retinal function .
Medicine:
- Employed in the treatment of vitamin A deficiency.
- Used in topical formulations for the treatment of skin conditions such as acne and photoaging .
Industry:
- Incorporated in cosmetic products for its anti-aging properties.
- Used in food fortification to enhance the vitamin A content .
作用机制
Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the bodyUpon activation, these receptors modulate the expression of genes involved in skin health, vision, and immune function .
相似化合物的比较
Retinyl acetate is often compared with other retinoid compounds such as retinyl palmitate, retinol, and retinoic acid.
Retinyl Palmitate:
- Similar to this compound but has a palmitic acid ester instead of acetic acid.
- More stable but less potent compared to this compound .
Retinol:
- The alcohol form of vitamin A.
- Less stable and more prone to oxidation compared to this compound .
Retinoic Acid:
- The active form of vitamin A.
- More potent but also more irritating to the skin compared to this compound .
Uniqueness of this compound:
- This compound is unique due to its balance of stability and effectiveness. It is more stable than retinol and less irritating than retinoic acid, making it a preferred choice in many applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its stability, effectiveness, and potential health benefits make it a valuable compound for scientific research and industrial use. Whether in the lab or in consumer products, this compound continues to be an important compound in the study and application of vitamin A derivatives.
属性
CAS 编号 |
34356-31-5 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14- |
InChI 键 |
QGNJRVVDBSJHIZ-CAJSWRNVSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
熔点 |
57 - 58 °C |
物理描述 |
Solid |
同义词 |
9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
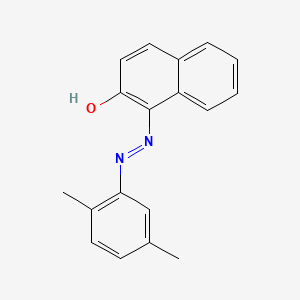
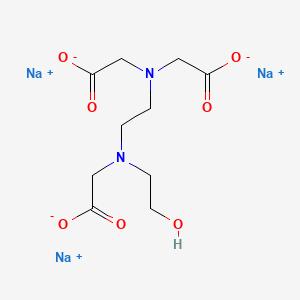
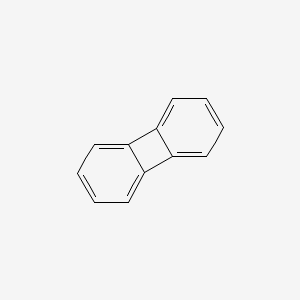
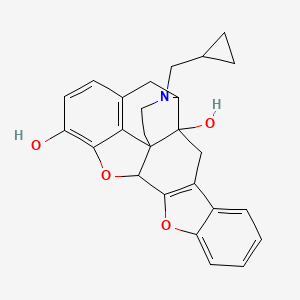


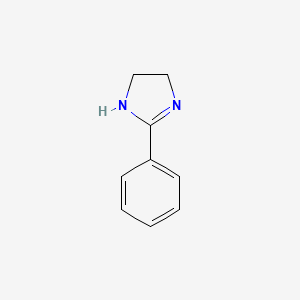
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
